molecular formula C12H18ClN3O B1490264 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol CAS No. 2098011-63-1

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

Cat. No.: B1490264
CAS No.: 2098011-63-1
M. Wt: 255.74 g/mol
InChI Key: UBXRMFVMRXVFLL-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol (CAS 2098011-63-1) is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol . It belongs to a class of synthetic compounds featuring a piperidine ring substituted with a chloromethylpyrimidine group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The core piperidine-4-one scaffold is recognized in scientific literature as a privileged structure in the development of bioactive molecules . Compounds containing this scaffold have demonstrated a wide spectrum of biological activities in preclinical research. Specifically, structurally related piperidine derivatives have been designed and synthesized as potential anti-cancer agents, with some showing efficacy in reducing the growth of hematological cancer cell lines, such as myeloma and leukemia, in vitro . The mechanism of action for such compounds can involve the promotion of apoptosis, indicated by the increased mRNA expression of genes like p53 and Bax, and interaction with various protein targets as revealed by molecular docking studies . Furthermore, the 6-chloro-2-methylpyrimidin-4-yl moiety is a common pharmacophore in inhibitors targeting essential enzymes. While this specific compound's activity is not fully characterized, analogous structures are investigated for their inhibitory effects on bacterial enzymes like DprE1, a key target for new anti-tuberculosis agents that is essential for synthesizing the mycobacterial cell wall . This compound is supplied For Research Use Only and is intended for use as a standard or building block in the synthesis of novel molecules, for target identification, and for probing biochemical pathways. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8(2)15-12/h6,9-10,17H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXRMFVMRXVFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol, also known by its CAS number 2098011-63-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClN3OC_{12}H_{18}ClN_3O with a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds related to piperidine demonstrate significant anticancer activities. For instance, derivatives of piperidin have been shown to reduce the growth of various hematological cancer cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerReduced growth in hematological cancers
Apoptosis InductionIncreased expression of p53 and Bax
AntimicrobialPotential antibacterial and antifungal effects

The mechanism through which this compound exerts its effects may involve interaction with specific protein targets. Molecular docking studies have suggested that the compound can bind effectively to various proteins associated with cancer progression . This binding affinity is crucial for developing targeted therapies.

Case Studies

In a study assessing the effects of piperidine derivatives on cancer cell lines, several compounds were evaluated for their cytotoxicity against multiple myeloma and acute myeloid leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents .

Case Study: Piperidine Derivatives in Cancer Treatment
A series of synthesized piperidine derivatives were tested against H929 (Multiple Myeloma) and MV-4-11 (Acute Myeloid Leukemia) cell lines. The findings highlighted that modifications in the chemical structure enhanced solubility and biological activity.

Pharmacokinetics and ADMET Properties

Computational studies have been conducted to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These studies are essential for understanding the drug-like characteristics of the compound and its suitability for further development as a therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Thiourea derivatives (e.g., 1-(6-chloro-2-methylpyrimidin-4-yl)thiourea) exhibit stronger hydrogen-bonding capacity but may face stability issues in vivo .

Piperidine/Ring-Modified Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Properties/Applications References
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Pyrrolidine replaces piperidine; smaller ring size 199.64 Compact structure for CNS-targeting drugs; stereochemistry impacts activity
1-(Pyrimidin-4-yl)piperidin-4-ol Lacks chloro and methyl groups on pyrimidine 181.21 Broader substrate specificity in catalysis; minimal steric hindrance
1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid Carboxylic acid replaces hydroxyl at C4 of piperidine 285.74 Ionic functionality for metal coordination; used in chelator design

Key Observations :

  • The ethyl group at C3 of the piperidine in this compound introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to smaller analogs like pyrrolidine derivatives .
  • Carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid) offer distinct reactivity but lack the hydroxyl group’s hydrogen-bonding versatility .

Preparation Methods

Pyrimidine Intermediate Preparation

The 6-chloro-2-methylpyrimidin-4-yl moiety is usually synthesized through classical pyrimidine ring construction methods or obtained commercially. The chloro substituent at position 6 activates the pyrimidine ring for nucleophilic substitution.

Piperidin-4-ol Derivative Synthesis

The piperidin-4-ol core with an ethyl substituent at the 3-position is prepared via reduction or functional group transformations of piperidin-4-one derivatives. For example, reduction of 3-ethylpiperidin-4-one under catalytic hydrogenation or sodium borohydride conditions yields the corresponding 3-ethylpiperidin-4-ol.

A representative reduction procedure involves dispersing the piperidin-4-one intermediate with palladium on carbon catalyst in methanol, followed by gradual addition of sodium borohydride at reflux temperature for several hours (e.g., 3 hours). After filtration and solvent removal, the product is extracted and purified, often by silica gel chromatography, to obtain the piperidin-4-ol derivative in moderate yields (~50%).

Coupling Reaction

The key step is the nucleophilic substitution of the 6-chloropyrimidine with the piperidin-4-ol nucleophile. Typical conditions include:

  • Dissolution of the 6-chloro-2-methylpyrimidine in an aprotic solvent such as dichloromethane or methanol.
  • Addition of the piperidin-4-ol derivative under stirring, sometimes with a base to neutralize the generated acid.
  • Reaction at ambient or slightly elevated temperatures for several hours.
  • Workup involving extraction, drying, and chromatographic purification to isolate 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol.

In some protocols, acid-base adjustments are performed post-reaction to optimize yield and purity, for example, adjusting pH to 8-9 using sodium carbonate solution.

Purification and Characterization

The crude product is purified by silica gel column chromatography using suitable eluents (e.g., ethyl acetate/dichloromethane mixtures). The purified compound is characterized by LCMS, NMR spectroscopy, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Description Yield (%) Notes
1 6-chloro-2-methylpyrimidine (commercial or synthesized) Pyrimidine intermediate preparation N/A Starting material
2 3-ethylpiperidin-4-one + Pd/C + NaBH4 in MeOH, reflux 3 h Reduction to 3-ethylpiperidin-4-ol ~50 Catalytic hydrogenation method
3 6-chloro-2-methylpyrimidine + 3-ethylpiperidin-4-ol in DCM, room temp, stirring Nucleophilic substitution coupling Variable pH adjustment post-reaction
4 Silica gel chromatography Purification N/A Ensures product purity

Research Findings and Notes

  • The reduction step using palladium on carbon and sodium borohydride is critical for obtaining the piperidin-4-ol intermediate in good yield and purity.
  • The nucleophilic substitution on the pyrimidine ring is facilitated by the chloro substituent at position 6, which is a good leaving group.
  • Reaction conditions such as solvent choice, temperature, and pH significantly affect the coupling efficiency and product yield.
  • No detailed boiling or melting points are reported for this compound, indicating the need for careful chromatographic purification and characterization.
  • The compound’s molecular weight is 255.74 g/mol, with molecular formula C12H18ClN3O.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol
Reactant of Route 2
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1-(6-Chloro-2-methylpyrimidin-4-yl)-3-ethylpiperidin-4-ol

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